REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([OH:6])=[O:5])[CH3:2].S(=O)(=O)(O)O.[CH3:16]O>>[CH3:16][O:5][C:4](=[O:6])[CH:3]([CH2:1][CH3:2])[CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
feed mixture
|
Quantity
|
173 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
598.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
397.8 g
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The flask contents are stirred for 30 minutes at 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a 1-liter flask
|
Type
|
CUSTOM
|
Details
|
equipped with a bottom valve, a stirrer
|
Type
|
DISTILLATION
|
Details
|
the distilled amounts are collected in the receiver
|
Type
|
TEMPERATURE
|
Details
|
While a temperature of 120° C. is maintained
|
Type
|
ADDITION
|
Details
|
the feed mixture is added continuously to the flask in an amount sufficient
|
Type
|
TEMPERATURE
|
Details
|
to maintain a constant reactor volume of 300 to 320 ml
|
Type
|
CUSTOM
|
Details
|
the following balance is obtained with a test period of 6 hours
|
Duration
|
6 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |